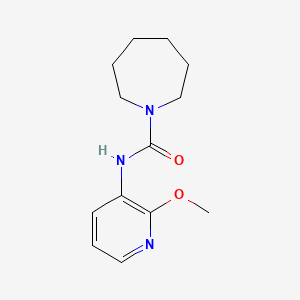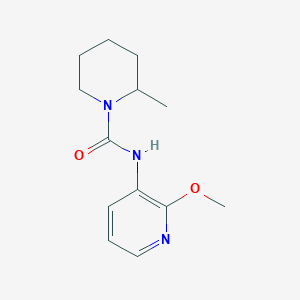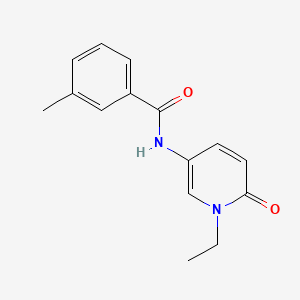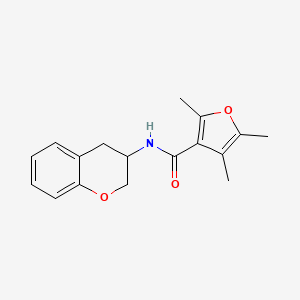![molecular formula C23H24N4O2 B7527572 N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide, also known as PEP1, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. PEP1 is a synthetic compound that was first synthesized in 2012 by a team of researchers at the University of California, Berkeley. Since then, PEP1 has been the subject of numerous scientific studies aimed at exploring its chemical, biochemical, and physiological properties.
作用機序
The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, it is believed that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide exerts its anti-inflammatory and neuroprotective effects by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several biochemical and physiological effects. In vitro studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in stimulated macrophages. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) in oxidative stress-induced cells. In vivo studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide reduces inflammation and oxidative stress in animal models of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several advantages for lab experiments. One of the main advantages of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its potency and specificity. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to be a potent inhibitor of COX-2 and a potent activator of the Nrf2 pathway. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is also highly specific for its targets, which reduces the risk of off-target effects. However, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has some limitations for lab experiments. One of the main limitations of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has a short half-life, which limits its duration of action.
将来の方向性
There are several future directions for research on N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. One future direction is the development of more potent and selective analogs of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in animal models and humans. Another future direction is the investigation of the potential applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in agriculture and environmental science. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have insecticidal properties, which make it a potential candidate for the development of new pesticides. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases in plants.
合成法
The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a complex process that involves several steps. The first step is the synthesis of 1-phenylpyrazole-4-carboxylic acid, which is then converted into 2-(1-phenylpyrazol-4-yl)ethanol. The second step involves the conversion of 2-(1-phenylpyrazol-4-yl)ethanol into the corresponding chloride, which is then reacted with 2,3-dihydroindole-5-carboxamide to yield N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several potential applications in scientific research. One of the most promising applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is in the field of medicine. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have potent anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-22(28)26-13-11-18-14-19(8-9-21(18)26)23(29)24-12-10-17-15-25-27(16-17)20-6-4-3-5-7-20/h3-9,14-16H,2,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIRZQHNGJJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)


![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)

![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)